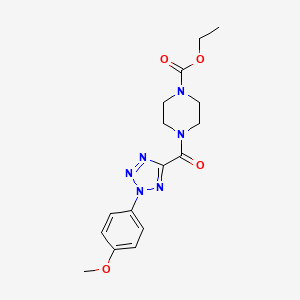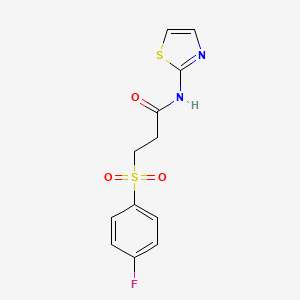
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide, also known as Compound A, is a chemical compound that has shown potential in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
The compound 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is notable for its involvement in the synthesis and characterization of various chemical entities. For instance, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide through a reaction between benzo[d]thiazol-2-amine and flurbiprofen highlights its utility in creating high-yield derivatives. These derivatives have been analyzed and characterized using 1H, 13C, UV, IR, and mass spectral data, showcasing the compound's versatility in facilitating the development of new chemical entities with potential applications in medicinal chemistry and materials science (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities and Applications
Compounds structurally related to this compound have been explored for various biological activities, offering insights into its potential applications in drug discovery:
Antimicrobial Activity : Sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, demonstrated significant antimicrobial potency. The synthesis of these derivatives yielded compounds with promising activities against bacteria and fungi, suggesting potential for the development of new antimicrobial agents (Janakiramudu et al., 2017).
Anticancer and Antiviral Potential : Derivatives synthesized from processes involving similar compounds have shown anticonvulsant, anticancer, and antiviral activities. For example, the synthesis of azoles incorporating a sulfonamide moiety yielded compounds with protection against picrotoxin-induced convulsion, highlighting potential therapeutic applications (Farag et al., 2012). Additionally, flurbiprofen hydrazide derivatives have been evaluated for their anticancer and anti-HCV properties, further underscoring the compound's relevance in the development of new therapeutic agents (Çıkla et al., 2013).
Enzyme Inhibition for Disease Treatment
The exploration of this compound derivatives for enzyme inhibition presents another avenue for scientific research applications. These derivatives could target specific enzymes implicated in disease processes, offering a pathway to the development of novel treatments for conditions such as Alzheimer's disease, cancer, and infectious diseases. The synthesis of new heterocyclic derivatives has shown potential for Alzheimer's disease treatment, demonstrating the breadth of therapeutic possibilities (Rehman et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound 3-((4-fluorophenyl)sulfonyl)-N-(thiazol-2-yl)propanamide is the androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
This compound interacts with its target, the androgen receptor, by inhibiting the receptor’s activity . This inhibition results in a decrease in the expression of androgen receptor target genes, such as the prostate-specific antigen (PSA) .
Biochemical Pathways
The compound this compound affects the androgen receptor signaling pathway . By inhibiting the androgen receptor, the compound disrupts the normal function of this pathway, leading to downstream effects such as decreased expression of target genes like PSA .
Result of Action
The molecular and cellular effects of this compound’s action include potent antiproliferative activity against certain cell lines . For example, the compound has been shown to selectively inhibit the growth of LNCaP cells, a line of human prostate cancer cells .
properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3S2/c13-9-1-3-10(4-2-9)20(17,18)8-5-11(16)15-12-14-6-7-19-12/h1-4,6-7H,5,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQYSPPFBVDUBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



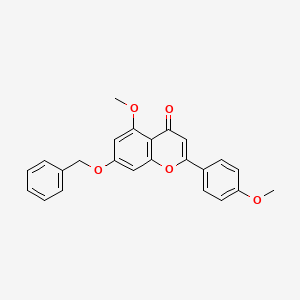
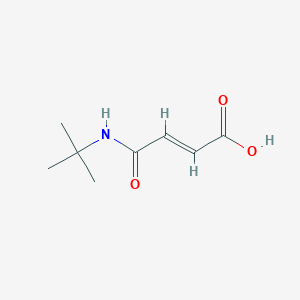
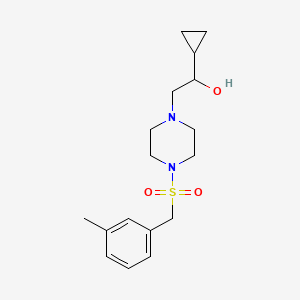
![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)
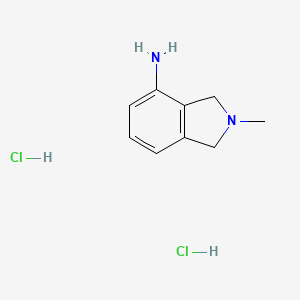
![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)
![2-(2,4-dichlorophenoxy)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2511667.png)
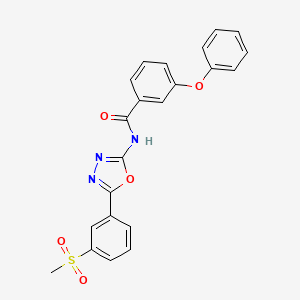

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)
![1-(2-bromophenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2511674.png)
